1. TasquinimodCompound Description: Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for treating metastatic prostate cancer. [, ] It exhibits anti-tumor activity through the inhibition of tumor angiogenesis in human and rodent models. [] Relevance: Tasquinimod shares a core quinoline-3-carboxamide structure with the target compound. Both possess a 4-hydroxy-2-oxo-1,2-dihydroquinoline moiety substituted at position 3 with a carboxamide group. Significant differences lie in the substitution patterns on the quinoline ring and the carboxamide side chain. Tasquinimod has methoxy and methyl substitutions at positions 5 and 1 of the quinoline ring, respectively, and a 4-(trifluoromethyl)phenyl group on the carboxamide nitrogen. This comparison highlights the structural diversity within the quinoline-3-carboxamide class and its potential impact on biological activity.
2. LaquinimodCompound Description: Laquinimod (5-chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinoline carboxamide) is an orally active drug currently in clinical trials for treating multiple sclerosis. [] Relevance: Similar to Tasquinimod, Laquinimod also shares the core quinoline-3-carboxamide scaffold with 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide. The variations in the substituents at positions 1, 3, and 5 of the quinoline ring and on the carboxamide nitrogen in Laquinimod compared to the target compound underscore the versatility of this scaffold for developing compounds with diverse pharmacological activities.
3. N-(1-Adamantyl)-4-hydroxy-2-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamideCompound Description: This compound is a derivative of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide that demonstrates unusual reactivity at the ether group. []Relevance: The presence of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core in this compound links it to 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide, highlighting a class of compounds with potential medicinal chemistry interest. Differences in substituents at the 1 and 2 positions, and the lack of a 7-carboxamide substituent in this compound, compared to the target compound, suggests further exploration of structure-activity relationships is warranted.
4. 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamideCompound Description: This specific compound and its salts are the subject of a patent, indicating potential therapeutic applications. [, ] Relevance: This compound shares the core 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide structure with the target compound. The presence of a chlorine atom at the 5-position and a phenyl group on the carboxamide nitrogen, while lacking the 7-carboxamide and 3-phenylsulfonyl substituents found in the target compound, indicates potential modifications for exploring structure-activity relationships within this chemical class.
5. N-((3S,5S,7S)-adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (KD2)Compound Description: KD2 is a potential PET ligand for imaging cannabinoid receptor type 2 (CB2), exhibiting superior in vitro binding properties to rodent spleen tissues compared to its counterpart, KP23. [] Preliminary studies on human post mortem ALS spinal cord slices using [(11)C]KD2 indicated high CB2 expression and specific binding, suggesting future diagnostic applications for CB2 ligands. []Relevance: While KD2 targets the CB2 receptor and does not share the exact core structure with the target compound, both are based on a substituted quinoline scaffold, indicating a broader interest in this chemical class for medicinal chemistry development. This shared scaffold suggests that modifications in substituents and core structures can lead to compounds with diverse pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.